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molecular formula C7H5F2NO2 B1421399 1,2-Difluoro-3-methyl-4-nitrobenzene CAS No. 914348-35-9

1,2-Difluoro-3-methyl-4-nitrobenzene

Cat. No. B1421399
M. Wt: 173.12 g/mol
InChI Key: ODMLBEQUDLHJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481566B2

Procedure details

The mixture of 2,3-difluoro-4-nitrophenylacetic acid and 2,3-difluoro-6-nitrophenylacetic acid from D16 (13.5 g) was dissolved in dimethylformamide (100 ml) and potassium carbonate (8.5 g) added. After stirring at 50° C. for 30 min the cooled solution was partitioned between aqueous hydrochloric acid and hexane. Drying (MgSO4), evaporation, and chromatography (0-5% ethyl acetate in hexane, 70 g silica column) gave 3.2 g of a 3:1 mixture of the title compound and 2,3-difluoro-6-nitrotoluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:4][C:3]=1[CH2:12]C(O)=O.FC1C(F)=CC=C([N+]([O-])=O)C=1CC(O)=O.C(=O)([O-])[O-].[K+].[K+].FC1C(F)=CC=C([N+]([O-])=O)C=1C>CN(C)C=O>[F:1][C:2]1[C:7]([F:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:4][C:3]=1[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1F)[N+](=O)[O-])CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])CC(=O)O
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring at 50° C. for 30 min the cooled solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between aqueous hydrochloric acid and hexane
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(MgSO4), evaporation, and chromatography (0-5% ethyl acetate in hexane, 70 g silica column)
CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1F)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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